N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]-: is a compound with the molecular formula C₁₂H₁₂N₂O₃S It is known for its unique structure, which includes a benzamide group and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- typically involves the reaction of benzamide with a thiazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols, and solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Medicine: In medicine, BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in the production of polymers and resins.
Mechanism of Action
The mechanism of action of BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can disrupt the enzyme’s function, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
- N-[2-[5-[(4-chlorophenyl)methylidene]-2,4-dioxo-3-thiazolidinyl]ethyl]-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide
Comparison: Compared to similar compounds, BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- stands out due to its unique combination of a benzamide group and a thiazolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness.
Properties
CAS No. |
64202-44-4 |
---|---|
Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H12N2O3S/c15-10-8-18-12(17)14(10)7-6-13-11(16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16) |
InChI Key |
RQBCXZOSDGFABL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.